tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787836
InChI: InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,7H2,1-3H3
SMILES:
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol

tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC16787836

Molecular Formula: C13H15BrN2O2

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate -

Specification

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
IUPAC Name tert-butyl 6-(bromomethyl)indazole-1-carboxylate
Standard InChI InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,7H2,1-3H3
Standard InChI Key LWOQACBYPFPPJR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CBr)C=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indazole core of tert-butyl 6-(bromomethyl)-1H-indazole-1-carboxylate consists of a bicyclic structure with fused benzene and pyrazole rings. The 1-position is substituted with a tert-butyloxycarbonyl (Boc) group, while the 6-position bears a bromomethyl moiety. This configuration is critical for both stability and reactivity:

  • Boc Group: Enhances solubility in organic solvents and protects the indazole nitrogen from undesired reactions during synthesis.

  • Bromomethyl Group: Serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, enabling functionalization at the 6-position.

The compound’s IUPAC name, tert-butyl 6-(bromomethyl)indazole-1-carboxylate, reflects these substituents. Its canonical SMILES string, \text{CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CBr)C=N1, provides a precise representation of atomic connectivity.

Spectroscopic and Physical Characteristics

While direct spectroscopic data for this compound remain limited, analogs with similar structures exhibit distinct spectral signatures:

  • NMR: The tert-butyl group typically appears as a singlet at ~1.3–1.5 ppm in 1H^1\text{H}-NMR, while the bromomethyl protons resonate near 3.4–3.6 ppm.

  • IR: Stretching vibrations for the carbonyl group (C=O) of the Boc moiety are observed at ~1750 cm1^{-1}.

  • Mass Spectrometry: The molecular ion peak at m/z 311.17 corresponds to the compound’s molecular weight, with fragmentation patterns dominated by loss of the tert-butyl group (-C4H9\text{-C}_4\text{H}_9).

Physicochemical properties such as melting point and solubility are influenced by the Boc group, which imparts moderate lipophilicity. This balance facilitates its use in both polar aprotic solvents (e.g., DMF, DMSO) and nonpolar media (e.g., dichloromethane).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl 6-(bromomethyl)-1H-indazole-1-carboxylate typically involves a multi-step sequence:

  • Indazole Ring Formation: Cyclization of ortho-substituted phenylhydrazines or palladium-catalyzed coupling reactions to construct the bicyclic core.

  • Bromomethyl Introduction: Radical bromination or substitution at the 6-position using reagents like N\text{N}-bromosuccinimide (NBS) under controlled conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., DMAP) to install the tert-butyl ester.

A representative synthetic pathway is outlined below:

Phenylhydrazine derivativecyclizationCuI, DMF6-methylindazolebrominationNBS, AIBN6-(bromomethyl)indazoleBoc protectionBoc2O, DMAPTarget compound\text{Phenylhydrazine derivative} \xrightarrow[\text{cyclization}]{\text{CuI, DMF}} \text{6-methylindazole} \xrightarrow[\text{bromination}]{\text{NBS, AIBN}} \text{6-(bromomethyl)indazole} \xrightarrow[\text{Boc protection}]{\text{Boc}_2\text{O, DMAP}} \text{Target compound}

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance yield and reproducibility. Key parameters include:

  • Temperature Control: Maintaining 60–80°C during bromination to minimize side reactions.

  • Solvent Selection: Dichloromethane or THF for optimal reagent solubility.

  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes facile substitution with nucleophiles such as amines, thiols, and alkoxides. For example:

tert-butyl 6-(bromomethyl)indazole-1-carboxylate+R-NH2tert-butyl 6-(R-aminomethyl)indazole-1-carboxylate+HBr\text{tert-butyl 6-(bromomethyl)indazole-1-carboxylate} + \text{R-NH}_2 \rightarrow \text{tert-butyl 6-(R-aminomethyl)indazole-1-carboxylate} + \text{HBr}

This reactivity is exploited to introduce diverse functional groups for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira) enable arylation or alkynylation at the bromomethyl site. For instance, Suzuki coupling with arylboronic acids yields biaryl derivatives:

Ar-B(OH)2+tert-butyl 6-(bromomethyl)indazole-1-carboxylatePd(PPh3)4,basetert-butyl 6-(Ar-methyl)indazole-1-carboxylate\text{Ar-B(OH)}_2 + \text{tert-butyl 6-(bromomethyl)indazole-1-carboxylate} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{tert-butyl 6-(Ar-methyl)indazole-1-carboxylate}

Such reactions expand the compound’s utility in generating libraries of drug-like molecules.

Applications in Medicinal Chemistry

Anticancer Agents

Indazole derivatives inhibit kinases (e.g., JAK2, CDK2) and apoptosis regulators (e.g., Bcl-2). The bromomethyl group in tert-butyl 6-(bromomethyl)-1H-indazole-1-carboxylate allows covalent modification of cysteine residues in target proteins, enhancing potency.

Anti-Inflammatory Therapeutics

By derivatizing the bromomethyl group, researchers have synthesized analogs that suppress COX-2 and TNF-α production. For example, substitution with a sulfonamide moiety yielded compounds with IC50_{50} values < 100 nM in LPS-stimulated macrophages.

Antimicrobial Candidates

Quaternary ammonium derivatives, prepared via alkylation of the bromomethyl group, exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL).

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaSubstituentsKey Differences
tert-Butyl 6-bromo-5-methyl-1H-indazole-1-carboxylateC13H15BrN2O2\text{C}_{13}\text{H}_{15}\text{BrN}_2\text{O}_2Br at 6, CH3_3 at 5Methyl group reduces reactivity compared to bromomethyl
tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylateC13H15BrN2O2\text{C}_{13}\text{H}_{15}\text{BrN}_2\text{O}_2BrCH2_2 at 4Altered substitution pattern affects target selectivity
tert-Butyl 6-Bromo-1H-indazole-1-carboxylateC12H13BrN2O2\text{C}_{12}\text{H}_{13}\text{BrN}_2\text{O}_2Br at 6Lacks bromomethyl, limiting functionalization options

The bromomethyl group in tert-butyl 6-(bromomethyl)-1H-indazole-1-carboxylate confers superior versatility over analogs, enabling covalent modifications absent in other derivatives.

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